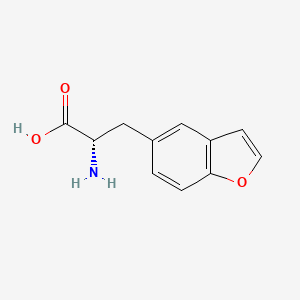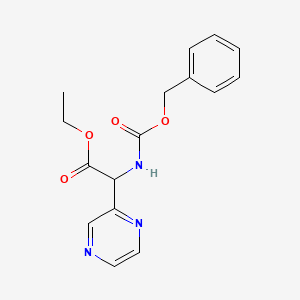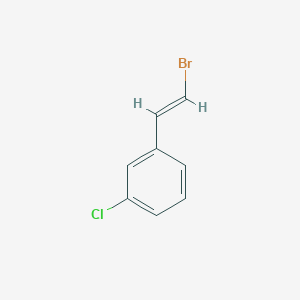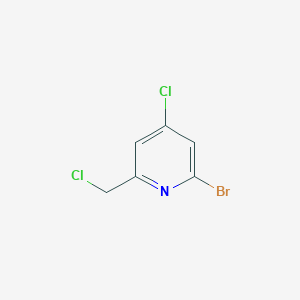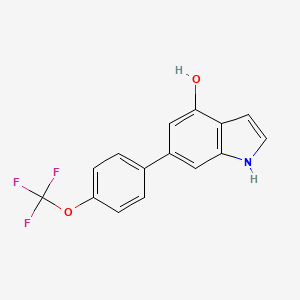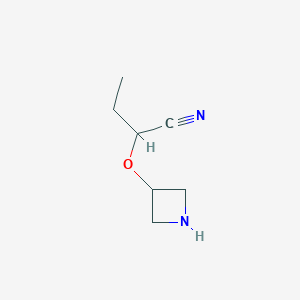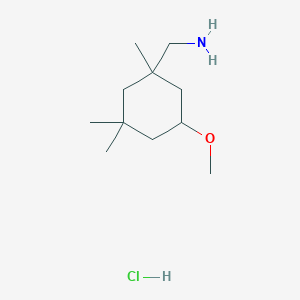
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-1,3,3-trimethylcyclohexane and methanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent, a catalyst, and specific temperature and pressure settings.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanamine: The base form of the compound without the hydrochloride group.
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanol: A related compound with a hydroxyl group instead of an amine group.
(5-Methoxy-1,3,3-trimethylcyclohexyl)amine: Another related compound with a different substitution pattern.
Uniqueness
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride is unique due to its specific structure and the presence of both methoxy and amine functional groups. This combination of features may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H24ClNO |
|---|---|
Molekulargewicht |
221.77 g/mol |
IUPAC-Name |
(5-methoxy-1,3,3-trimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2)5-9(13-4)6-11(3,7-10)8-12;/h9H,5-8,12H2,1-4H3;1H |
InChI-Schlüssel |
INZHGDRJQMSIFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CN)OC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


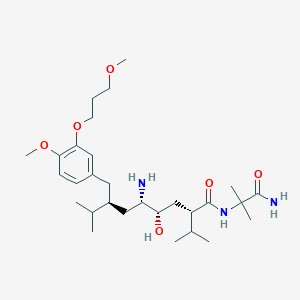
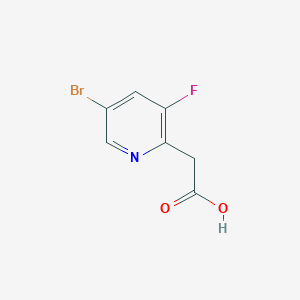
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
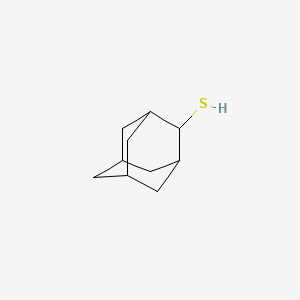
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
